molecular formula C15H20N4O B7066488 N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide

N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide

Cat. No.: B7066488
M. Wt: 272.35 g/mol
InChI Key: PHOYBWSFEWKWCQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide is a synthetic organic compound characterized by its unique triazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring and the ethylphenyl group contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-5-11-6-8-12(9-7-11)15(2,3)17-14(20)13-10-16-18-19(13)4/h6-10H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOYBWSFEWKWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)NC(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne

  • Introduction of the Ethylphenyl Group: : The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of ethylbenzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance reaction efficiency and product purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or other reduced derivatives.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, which can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Products may include 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Products may include 3-methyltriazole-4-carboxamide derivatives.

    Substitution: Products may include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound could be screened for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It could also be employed as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. The ethylphenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide
  • N-[2-(4-chlorophenyl)propan-2-yl]-3-methyltriazole-4-carboxamide
  • N-[2-(4-fluorophenyl)propan-2-yl]-3-methyltriazole-4-carboxamide

Uniqueness

N-[2-(4-ethylphenyl)propan-2-yl]-3-methyltriazole-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological profiles and physicochemical properties, making it a valuable candidate for further research and development.

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